2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
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Overview
Description
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is an organic compound with a molecular formula of C13H13NO3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
- (2S)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- (2S)-2-(1H-indol-3-yl)pentanoic acid
Uniqueness
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoindoline core and functional groups allow for versatile chemical modifications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-5-11(13(16)17)14-8-9-6-3-4-7-10(9)12(14)15/h3-4,6-7,11H,2,5,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPHEZMQVNFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1CC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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